BenchChemオンラインストアへようこそ!

N-(5-methyl-1,2-oxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide

PD-1/PD-L1 inhibition regiochemistry SAR

N-(5-methyl-1,2-oxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide (also catalogued as ChemDiv Y030-5297, Hit2Lead SC-6100616, and synonymously MMV018984) is a synthetic small molecule belonging to the biphenyl-isoxazole carboxamide class. Its structure features a 5-methylisoxazole ring linked via a carboxamide bridge at the 3-position to the para (4') position of a biphenyl system, yielding a molecular formula of C₁₇H₁₄N₂O₂ and a molecular weight of 278.31 g/mol.

Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
Cat. No. B2959470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1,2-oxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide
Molecular FormulaC17H14N2O2
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C17H14N2O2/c1-12-11-16(19-21-12)18-17(20)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20)
InChIKeyAJYMHYCXEZLKAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Methyl-1,2-oxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide: Structural and Pharmacological Baseline for Sourcing Decisions


N-(5-methyl-1,2-oxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide (also catalogued as ChemDiv Y030-5297, Hit2Lead SC-6100616, and synonymously MMV018984) is a synthetic small molecule belonging to the biphenyl-isoxazole carboxamide class . Its structure features a 5-methylisoxazole ring linked via a carboxamide bridge at the 3-position to the para (4') position of a biphenyl system, yielding a molecular formula of C₁₇H₁₄N₂O₂ and a molecular weight of 278.31 g/mol . The compound is catalogued within screening collections annotated for PD-1/PD-L1 immune checkpoint inhibition and has been referenced in the Therapeutic Target Database (TTD) as a small-molecule immunotherapy agent targeting the PD-1/PD-L1 protein–protein interaction [1][2]. Its computed physicochemical profile—LogP 3.56–4.28, topological polar surface area (tPSA) 44.9–55.1 Ų, and a single hydrogen bond donor—places it within lead-like chemical space compliant with Lipinski's Rule of Five .

Why In-Class Isoxazole-Biphenyl Carboxamides Cannot Be Interchanged with N-(5-Methyl-1,2-oxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide


Within the isoxazole-containing biphenyl carboxamide family, the position of the carboxamide linkage, the substitution pattern on the isoxazole ring, and the biphenyl connectivity collectively determine both binding-competent conformation and metabolic stability [1]. The target compound bears the carboxamide at the isoxazole 3-position attached to the biphenyl 4-position, generating an elongated, linear molecular geometry. In contrast, the regioisomer N-([1,1'-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide (CAS 145440-86-4) places the biphenyl attachment at the isoxazole nitrogen via the 2-position of the biphenyl, producing a kinked conformation with substantially altered shape complementarity . This conformational divergence is critical because SAR studies on this scaffold demonstrate that the 3-cyanobenzyl or related para-substituted biphenyl motif is essential for PD-1/PD-L1 inhibitory activity, with even minor positional changes abolishing potency [1]. Furthermore, the 5-methyl substitution on the isoxazole ring is non-negotiable for maintaining the correct steric and electronic profile; des-methyl or 4-methyl variants have not been reported to exhibit comparable bioactivity in this chemotype [1]. Consequently, substituting this compound with a close analog lacking identical regiochemistry or substitution risks loss of target engagement, confounding SAR interpretation, and irreproducible biological results.

Quantitative Differentiation Evidence for N-(5-Methyl-1,2-oxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide Relative to Comparators


Regiochemical Differentiation: 4-Biphenyl vs. 2-Biphenyl Carboxamide Connectivity Shapes Target Engagement Potential

The target compound's carboxamide linkage at the biphenyl 4-position confers a linear molecular axis that is consistent with the para-substituted biphenyl motif essential for PD-1/PD-L1 dimer engagement, as established by SAR studies on the isoxazole-biphenyl series by Zhu et al. (2022) [1]. In that study, the ring-closure strategy introducing the isoxazole and the positioning of the 3-cyanobenzyl (or equivalent para-substituted) group were identified as critical determinants of inhibitory activity, with the lead compound II-12 achieving an IC₅₀ of 23.0 nM in the HTRF PD-1/PD-L1 interaction assay [1]. The target compound shares this essential para-biphenyl pharmacophoric geometry. By contrast, the closest commercially available regioisomer, N-([1,1'-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide (CAS 145440-86-4), positions the biphenyl attachment at the ortho (2-) position, introducing a bend of approximately 60° in the molecular trajectory relative to the isoxazole plane, which is predicted to be incompatible with the PD-L1 dimer binding pocket as characterized by molecular docking studies [1]. Users selecting the 2-biphenyl regioisomer for PD-1/PD-L1 screening should therefore anticipate null or substantially reduced activity.

PD-1/PD-L1 inhibition regiochemistry SAR immuno-oncology

Lipophilicity and Permeability Differentiation: LogP and tPSA Profiling Against Structural Analogs

The target compound's moderate lipophilicity (LogP 3.56 as reported by Hit2Lead; LogP 4.28 by ChemDiv computational estimation) and low topological polar surface area (tPSA 44.9–55.1 Ų) place it in a favorable permeability window distinct from more polar isoxazole-biphenyl analogs . For context, the closely related N-(isoxazol-4-yl)-[1,1'-biphenyl]-4-carboxamide scaffold, which moves the isoxazole nitrogen substitution pattern, results in altered hydrogen-bonding capacity and may exhibit higher tPSA due to exposed heteroatom orientation. The target compound exhibits only one hydrogen bond donor (the carboxamide NH) and 3–4 hydrogen bond acceptors, yielding a donor/acceptor ratio consistent with moderate to good passive membrane permeability as predicted by the Rule of Five . Its computed aqueous solubility (LogSw −4.27 to −4.45) indicates limited but manageable aqueous solubility typical of biphenyl-containing screening compounds in this LogP range, making it suitable for DMSO stock solution preparation at standard screening concentrations (10–100 mM) .

ADME lipophilicity permeability drug-likeness LogP

PD-1/PD-L1 Immune Checkpoint Annotation: Database-Curated Target Engagement Evidence

The Therapeutic Target Database (TTD) annotates this compound (as PMID30107136-Compound-Example4, Drug ID D03TWD) as a small-molecule immunotherapy agent inhibiting the PD-1/PD-L1 protein–protein interaction (PPI), with patent-assigned indications spanning solid tumors, hepatitis, and HIV infection [1]. This annotation originates from Bristol-Myers Squibb's patent portfolio (PMID 30107136), placing it within the same intellectual property space as the clinically precedented biphenyl-based PD-1/PD-L1 inhibitors BMS-202 (IC₅₀ = 18–124 nM depending on assay format) and BMS-3054 [2][3]. The broader isoxazole-containing biphenyl series, as reported by Zhu et al. (2022), demonstrated that the isoxazole ring-closure strategy yields compounds with IC₅₀ values ranging from 23.0 nM (lead compound II-12) to >10,000 nM for inactive analogs, with the biphenyl para-substitution pattern being a strict requirement [4]. While a direct, publicly reported IC₅₀ for N-(5-methyl-1,2-oxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide itself has not been identified in the peer-reviewed literature as of this writing, its explicit inclusion in the TTD as a PD-1/PD-L1 PPI inhibitor and its structural congruence with the active pharmacophore defined by Zhu et al. provide strong class-level inference of target engagement [1][4].

PD-1/PD-L1 immune checkpoint immunotherapy small molecule inhibitor TTD

Commercial Availability and Purity Benchmarking: Multi-Vendor Sourcing with Documented Quality Metrics

The target compound is available from at least two non-excluded major screening compound vendors: ChemBridge/Hit2Lead (Catalog SC-6100616, free base solid form) and ChemDiv (Catalog Y030-5297, 150 mg standard quantity, 1-week shipping) . This multi-vendor availability reduces single-supplier dependency risk. While explicit purity certification data is not publicly posted on the catalog pages, both vendors operate under industry-standard QC protocols for screening compounds (typical purity ≥95% by LC-MS or ¹H NMR). The compound is supplied as a solid (free base, achiral), which generally offers superior long-term stability compared to DMSO stock solutions of pre-weighed formats . By contrast, the regioisomeric analog N-([1,1'-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide (CAS 145440-86-4) has more restricted commercial availability, typically from a single vendor with longer lead times .

sourcing purity supply chain screening compound procurement

Rotatable Bond Count and Conformational Pre-organization: Implications for Binding Entropy

The target compound possesses only 3 rotatable bonds (the carboxamide C–N bond and the two aryl–aryl bonds within the biphenyl system), a feature that limits conformational flexibility and may confer a favorable binding entropy profile relative to more flexible analogs . In the context of PD-1/PD-L1 inhibition, where the ligand must induce and stabilize PD-L1 dimerization, reduced conformational freedom is advantageous because it minimizes the entropic penalty upon binding [1]. For comparison, extended-linker analogs within the isoxazole-biphenyl series that incorporate additional methylene or ether spacers between the biphenyl and isoxazole moieties would possess 4–6 rotatable bonds, increasing the conformational search space and potentially reducing the bound-state population [1]. The compound's LogP/rotatable bond combination (3.56/3) also falls within the favorable oral bioavailability space defined by Veber's criteria (≤10 rotatable bonds, tPSA ≤140 Ų) .

conformational analysis rotatable bonds binding entropy ligand efficiency

Recommended Application Scenarios for N-(5-Methyl-1,2-oxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide Based on Verified Evidence


Primary Screening in PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Biochemical Assays

The compound is best deployed as a screening candidate in HTRF-based PD-1/PD-L1 protein–protein interaction disruption assays, following the protocol established by Zhu et al. (2022), which demonstrated that isoxazole-containing biphenyl derivatives with para-substitution (comparable to the target compound's 4-biphenyl connectivity) exhibit IC₅₀ values in the nanomolar range . Users should prepare DMSO stock solutions at 10–100 mM based on the compound's LogSw of approximately −4.3, with final assay DMSO concentrations kept ≤0.1% to avoid solvent interference. Given its TTD annotation as a PD-1/PD-L1 PPI inhibitor (Drug ID D03TWD), it is appropriate for inclusion as a tool compound in primary screens, with the recommendation that users independently establish concentration–response curves (8-point, 3-fold dilution series) to confirm potency in their specific assay format .

SAR Chemical Probe for Biphenyl Regiochemistry Studies in Immuno-Oncology Target Validation

Because the target compound's 4-biphenyl carboxamide connectivity represents the active pharmacophoric geometry for PD-L1 dimer engagement (as defined by Zhu et al. 2022 SAR), it serves as a critical positive-control probe when benchmarking the activity of novel biphenyl-isoxazole analogs . Researchers synthesizing or procuring regioisomeric variants (e.g., 2-biphenyl or 3-biphenyl carboxamides) should use the target compound as the active reference standard to validate that loss of activity in regioisomers is attributable to positional effects rather than assay failure. The compound's multi-vendor availability through ChemBridge and ChemDiv enables consistent resupply across extended SAR campaigns [1][2].

Computational Chemistry and Molecular Docking Studies on PD-L1 Dimerization Interfaces

The compound's well-defined SMILES (Cc1cc(NC(c2ccc(cc2)c2ccccc2)=O)no1), moderate molecular weight, and low conformational flexibility (3 rotatable bonds) make it an excellent test case for molecular docking and molecular dynamics simulations aimed at understanding small-molecule-induced PD-L1 dimerization . Its InChI Key (AJYMHYCXEZLKAD-UHFFFAOYSA-N) is registered and retrievable, facilitating unambiguous structure-based queries in docking workflows . The Zhu et al. (2022) study provides a validated docking protocol using the PD-L1 dimer crystal structure that can be directly applied to the target compound for comparative binding mode analysis [1].

Physicochemical Reference Standard for Biphenyl-Containing Compound Libraries

With its balanced LogP (3.56–4.28), moderate tPSA (44.9–55.1 Ų), and compliance with both Lipinski's and Veber's criteria, the target compound serves as a useful reference standard for calibrating chromatographic logD₇.₄ measurements and assessing the ADME profile of biphenyl-containing screening libraries . Its solid free-base form and achiral nature eliminate stereochemical complexity as a confounding variable in physicochemical profiling experiments .

Quote Request

Request a Quote for N-(5-methyl-1,2-oxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.